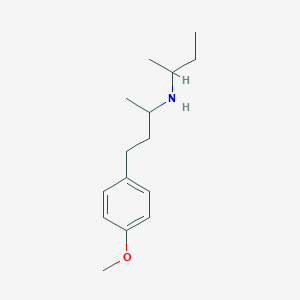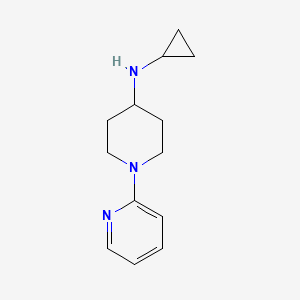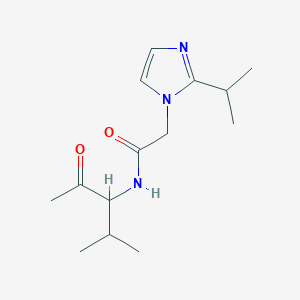![molecular formula C13H17BrN2O B7558103 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone, also known as Buphedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a stimulant drug that is structurally similar to amphetamines and cathinones. Buphedrone has been used for scientific research purposes, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mécanisme D'action
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone works by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect. 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone also produces a feeling of euphoria, increased energy, and alertness. However, it can also cause anxiety, agitation, and paranoia.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone also has a well-characterized mechanism of action, making it a useful tool for studying the central nervous system. However, 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone also has several limitations. It is a controlled substance and requires special permits to handle and use. It can also be dangerous if mishandled, as it is toxic and can cause harm if ingested or inhaled.
Orientations Futures
There are several future directions for research on 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its effects on the reward system in the brain and its potential for addiction. Further research is also needed to understand the long-term effects of 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone use and its potential for harm.
Méthodes De Synthèse
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of piperidine with 4-bromoaniline, followed by a reaction with ethyl chloroacetate. The resulting product is then subjected to reductive amination to obtain 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone.
Applications De Recherche Scientifique
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has been used for scientific research purposes, particularly in the field of neuroscience. It has been studied for its effects on the central nervous system, including its ability to stimulate the release of dopamine, norepinephrine, and serotonin. 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has also been studied for its potential therapeutic applications, including its ability to improve cognitive function and memory.
Propriétés
IUPAC Name |
1-[4-(4-bromoanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10(17)16-8-6-13(7-9-16)15-12-4-2-11(14)3-5-12/h2-5,13,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKNUZDRCKYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)



![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)